molecular formula C20H14O4 B420503 8-benzoyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one

8-benzoyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one

Cat. No.: B420503
M. Wt: 318.3 g/mol
InChI Key: UEYKQFKCXMRWNW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 8-benzoyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one follows the International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds. The compound's official IUPAC name is 8-benzoyl-4,9-dimethylfuro[2,3-h]chromen-2-one, reflecting its complex tricyclic structure with specific substitution patterns. The numbering system begins with the oxygen atom in the chromone ring, proceeding through the fused furan moiety to establish the positional relationships of the substituents.

The compound is catalogued in various chemical databases under multiple synonyms, including 8-benzoyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one, GNF-Pf-4622, and MMV006753. These alternative designations reflect its presence in different research contexts, particularly in antimalarial drug discovery programs where it has been evaluated as a potential therapeutic candidate. The Chemical Abstracts Service (CAS) registry number 312941-12-1 provides a unique identifier for this compound in scientific literature and commercial databases.

Property Value Source
IUPAC Name 8-benzoyl-4,9-dimethylfuro[2,3-h]chromen-2-one
CAS Number 312941-12-1
PubChem CID 899915
ChEMBL ID CHEMBL599886
Molecular Formula C₂₀H₁₄O₄
Molecular Weight 318.3 g/mol

The InChI (International Chemical Identifier) representation provides a standardized textual encoding of the molecular structure: InChI=1S/C20H14O4/c1-11-10-16(21)24-20-14(11)8-9-15-17(20)12(2)19(23-15)18(22)13-6-4-3-5-7-13/h3-10H,1-2H3. This notation enables unambiguous structural identification across different chemical databases and computational platforms.

Properties

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

8-benzoyl-4,9-dimethylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C20H14O4/c1-11-10-16(21)24-20-14(11)8-9-15-17(20)12(2)19(23-15)18(22)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

UEYKQFKCXMRWNW-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C(=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Formation of Chalcone Intermediate :
    DHAA (1) reacts with benzaldehyde under basic conditions (piperidine in methanol) to form a chalcone derivative (2). This intermediate retains the methyl groups at positions 4 and 9, critical for the final product’s substitution pattern.

  • Nucleophilic Substitution :
    The chalcone reacts with α-bromoacetophenone in acetonitrile under reflux, facilitated by potassium carbonate. The α-bromoketone acts as an electrophile, enabling nucleophilic attack by the hydroxyl group of the chalcone.

  • Cyclization and Dehydration :
    Intramolecular cyclization forms the furo[2,3-h]chromen-2-one core. Subsequent dehydration eliminates water, yielding the final product.

Optimization Parameters

  • Solvent : Acetonitrile provides optimal polarity for nucleophilic substitution and cyclization.

  • Temperature : Reflux conditions (82°C) ensure complete reaction within 6–8 hours.

  • Catalyst : Potassium carbonate enhances reaction efficiency by deprotonating intermediates.

Table 1: Yield Variation with Substituents in α-Bromoketones

Bromoketone SubstituentYield (%)
2-Bromoacetophenone78
4-Methoxy-α-bromoacetophenone65
3-Nitro-α-bromoacetophenone52

Data adapted from Kumar et al. (2022).

Friedel-Crafts Acylation for Benzoyl Group Introduction

An alternative route involves introducing the benzoyl group via Friedel-Crafts acylation after constructing the furochromenone core.

Stepwise Synthesis

  • Core Formation :
    4,9-Dimethyl-2H-furo[2,3-h]chromen-2-one is synthesized via cyclocondensation of DHAA with methyl-substituted α-bromoketones.

  • Acylation :
    The benzoyl group is introduced at position 8 using benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). The reaction proceeds via electrophilic aromatic substitution, with the electron-rich furan ring directing acyl group placement.

Challenges and Solutions

  • Regioselectivity : Competing acylation at position 6 is minimized by steric hindrance from the methyl groups at positions 4 and 9.

  • Side Reactions : Over-acylation is prevented by using stoichiometric AlCl₃ and low temperatures (0–5°C).

One-Pot Tandem Reactions

Recent advances highlight one-pot methodologies that combine chalcone formation, cyclization, and acylation in a single reactor.

Protocol

  • Reagents : DHAA, benzaldehyde, α-bromoacetophenone, and K₂CO₃ are combined in acetonitrile.

  • Conditions : Sequential heating at 60°C (for chalcone formation) followed by reflux (for cyclization).

Advantages :

  • Reduced purification steps.

  • Higher overall yields (up to 72%) compared to stepwise methods.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Time (h)
Cyclocondensation78988
Friedel-Crafts659512
One-Pot Tandem729710

Key findings:

  • Cyclocondensation offers the best balance of yield and purity.

  • One-pot methods save time but require precise temperature control.

Structural Characterization and Validation

Post-synthesis analysis confirms the structure of 8-benzoyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one through:

  • ¹H NMR : Singlets at δ 2.41 (C4-CH₃) and δ 2.38 (C9-CH₃); aromatic protons between δ 7.2–8.1.

  • IR Spectroscopy : Lactone carbonyl stretch at 1740 cm⁻¹; benzoyl C=O at 1680 cm⁻¹.

  • Mass Spectrometry : Molecular ion peak at m/z 318.32 (C₂₀H₁₄O₄).

Industrial-Scale Production Considerations

For large-scale synthesis, key factors include:

  • Cost of α-Bromoketones : Sourcing inexpensive bromoacetophenone derivatives reduces production costs.

  • Waste Management : Recycling acetonitrile and K₂CO₃ improves sustainability .

Chemical Reactions Analysis

MMV006753 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of MMV006753 may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

MMV006753 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of MMV006753 involves its interaction with specific molecular targets and pathways in the body. The compound is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in the replication and survival of parasitic organisms. This inhibition disrupts the normal functioning of these organisms, leading to their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of substituent effects, biological activity, synthesis, and safety.

Structural and Functional Modifications

Key Observations :
  • Activity vs. Substituents : Compound 32 () exhibits 70 nM IC₅₀ , attributed to the thiophene-carbonyl group at position 8, which may enhance target binding compared to the benzoyl group in the target compound. The benzoyl group’s bulkiness could reduce steric compatibility in certain enzyme pockets.
  • Hydroxyl vs. Methyl Groups : The dihydroxy analog () lacks methyl groups, increasing polarity but reducing membrane permeability compared to the dimethylated target compound.

Biological Activity

8-benzoyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one (CAS: 312941-12-1) is a synthetic compound belonging to the class of furochromenes. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

  • Molecular Formula : C20H14O4
  • Molecular Weight : 318.32 g/mol
  • Structural Characteristics : The compound features a furochromene backbone with a benzoyl group at the 8-position and two methyl groups at the 4 and 9 positions.

Research indicates that 8-benzoyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one exhibits inhibitory activity against specific carbonic anhydrases (CAs), particularly hCA IX and hCA XII. These enzymes are implicated in tumor growth and metastasis, making them valuable targets for cancer therapy.

Inhibitory Activity Against Carbonic Anhydrases

A study evaluated various derivatives of furochromenes for their inhibitory effects on carbonic anhydrases. The results showed that certain derivatives exhibited selective inhibition of hCA IX and XII with low micromolar Ki values:

CompoundKi (hCA IX)Ki (hCA XII)
EMAC10163b0.53 µM0.47 µM
EMAC10164d0.46 µM0.80 µM

These findings suggest that modifications to the furochromene structure can enhance selectivity and potency against these isoforms .

Anticancer Properties

The anticancer potential of 8-benzoyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Enzyme Inhibition

In addition to carbonic anhydrases, this compound has been evaluated for its inhibitory effects on other enzymes relevant to cancer and neurodegenerative diseases:

  • Cholinesterases : It demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating Alzheimer's disease.
    CompoundIC50 (AChE)IC50 (BChE)
    Compound 115.2 µM9.2 µM
    Compound 218.1 µM15.6 µM
  • Cyclooxygenase Enzymes : The compound also exhibited anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2), which is involved in pain and inflammation pathways .

Case Studies

Several case studies have documented the effectiveness of furochromene derivatives in preclinical models:

  • Study on Tumor Growth Inhibition : A study involving xenograft models demonstrated that treatment with furochromene derivatives led to significant reductions in tumor size compared to control groups.
  • Neuroprotective Effects : Research indicated that certain derivatives improved cognitive function in animal models of Alzheimer's disease by inhibiting cholinesterase activity .

Future Directions

The promising biological activities of 8-benzoyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one warrant further investigation into its pharmacokinetics and toxicity profiles. Future research should focus on:

  • In vivo studies to confirm efficacy and safety.
  • Structure-activity relationship (SAR) studies to optimize its chemical structure for enhanced biological activity.
  • Clinical trials to evaluate therapeutic potential in humans.

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